1-(1-Pyrrolyl)propan-2-ol
CAS No.: 104815-66-9
Cat. No.: VC20795275
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104815-66-9 |
|---|---|
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 1-pyrrol-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
| Standard InChI Key | UJMFUOHZAQFYCK-UHFFFAOYSA-N |
| SMILES | CC(CN1C=CC=C1)O |
| Canonical SMILES | CC(CN1C=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
1-(1-Pyrrolyl)propan-2-ol, registered under CAS number 104815-66-9, is an organic compound with the molecular formula C₇H₁₁NO. Its IUPAC name is 1-pyrrol-1-ylpropan-2-ol, though it may also be referred to as hydroxypropylpyrrole in some contexts. The compound represents an interesting class of N-substituted pyrrole derivatives with an alcohol functionality.
Comparative Analysis with Related Compounds
To better understand 1-(1-Pyrrolyl)propan-2-ol, it is instructive to compare it with structurally related compounds. Table 1 provides a comparison of its properties with similar pyrrole-containing alcohols.
Table 1: Comparison of 1-(1-Pyrrolyl)propan-2-ol with Related Compounds
| Property | 1-(1-Pyrrolyl)propan-2-ol | 3-(1H-pyrrol-2-yl)propan-1-ol | 2-methyl-2-(1H-pyrrol-1-yl)propan-1-ol |
|---|---|---|---|
| Molecular Formula | C₇H₁₁NO | C₇H₁₁NO | C₈H₁₃NO |
| Molecular Weight (g/mol) | 125.17 | 125.17 | 139.19 |
| CAS Number | 104815-66-9 | 7699-48-1 | Not specified |
| Structural Difference | N-substituted pyrrole with secondary alcohol | C-substituted pyrrole with primary alcohol | N-substituted pyrrole with primary alcohol and additional methyl group |
The key difference between 1-(1-Pyrrolyl)propan-2-ol and 3-(1H-pyrrol-2-yl)propan-1-ol lies in the attachment point of the hydroxypropyl group. In the former, the group is attached to the nitrogen of the pyrrole (N-substitution), while in the latter, it is attached to the carbon at position 2 (C-substitution) . This fundamental difference affects their chemical reactivity, physical properties, and potential applications.
Physical and Chemical Properties
Chemical Reactivity
The dual functionality of 1-(1-Pyrrolyl)propan-2-ol determines its chemical behavior. Key reactive sites include:
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The hydroxyl group: Can undergo typical alcohol reactions such as esterification, oxidation, and dehydration
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The pyrrole ring: Can participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to unsubstituted pyrrole due to the electron-withdrawing effect of the hydroxypropyl substituent
This combination of reactive sites makes 1-(1-Pyrrolyl)propan-2-ol a versatile building block for further chemical modifications and derivatizations.
Synthesis Methodologies
General Synthetic Approaches
Based on established organic chemistry principles, several synthetic routes can be proposed for the preparation of 1-(1-Pyrrolyl)propan-2-ol. These typically involve the N-alkylation of pyrrole with an appropriate hydroxypropyl precursor.
One potential synthetic pathway might involve the nucleophilic substitution reaction between pyrrole and a suitable propanol derivative containing a leaving group. This approach is consistent with general methods used for the preparation of N-substituted pyrroles .
Analytical Characterization Techniques
Spectroscopic Analysis
Modern spectroscopic techniques provide powerful tools for the characterization of compounds like 1-(1-Pyrrolyl)propan-2-ol:
5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR spectral features would include:
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Signals for the pyrrole ring protons (typically 6.0-7.0 ppm)
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A multiplet for the methine proton (-CH-OH) at approximately 3.8-4.2 ppm
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A doublet for the methylene protons (-CH₂-) adjacent to the pyrrole nitrogen at approximately 3.5-4.0 ppm
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A doublet for the methyl group (-CH₃) at approximately 1.2-1.5 ppm
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A signal for the hydroxyl proton (variable position depending on concentration and solvent)
5.1.2 Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching (3200-3600 cm⁻¹)
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C-H stretching of pyrrole ring (3100-3150 cm⁻¹)
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C-H stretching of alkyl groups (2800-3000 cm⁻¹)
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C=C and C=N stretching of pyrrole ring (1400-1600 cm⁻¹)
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C-O stretching (1050-1150 cm⁻¹)
5.1.3 Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak at m/z 125 corresponding to the molecular weight
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Fragment ions resulting from the cleavage of the C-N bond
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Fragment ions from the loss of the hydroxyl group
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent important techniques for the purification and analysis of 1-(1-Pyrrolyl)propan-2-ol. Due to its polar nature, reverse-phase HPLC with appropriate mobile phase compositions would be suitable for its separation and quantification.
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